2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)
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Overview
Description
2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane): is a chemical compound with the molecular formula C16H30O4 . It consists of 16 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes two oxirane (epoxide) groups connected by a decane chain through oxymethylene linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,10-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) is used as a cross-linking agent in polymer chemistry due to its ability to form strong covalent bonds with various substrates .
Biology: In biological research, this compound is used to study the effects of epoxide-containing molecules on biological systems. It serves as a model compound to investigate the reactivity and toxicity of epoxides .
Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceutical intermediates. The reactivity of the oxirane rings makes it a valuable building block for synthesizing bioactive molecules .
Industry: In the industrial sector, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) is used in the production of epoxy resins, which are widely used in coatings, adhesives, and composite materials .
Mechanism of Action
The mechanism of action of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking in polymers and the synthesis of bioactive molecules .
Comparison with Similar Compounds
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(glycidyloxy)butane
- Tetramethylene glycol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
Comparison: Compared to these similar compounds, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) has a longer decane chain, which imparts unique properties such as increased flexibility and hydrophobicity. This makes it particularly useful in applications where these properties are desired, such as in the production of flexible epoxy resins .
Properties
CAS No. |
60553-09-5 |
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Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
2-[10-(oxiran-2-ylmethoxy)decoxymethyl]oxirane |
InChI |
InChI=1S/C16H30O4/c1(3-5-7-9-17-11-15-13-19-15)2-4-6-8-10-18-12-16-14-20-16/h15-16H,1-14H2 |
InChI Key |
SRTKZSGXECRYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCCCCCCCCOCC2CO2 |
Origin of Product |
United States |
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